molecular formula C15H21ClN2O3S B2578063 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide CAS No. 1005302-51-1

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide

Cat. No.: B2578063
CAS No.: 1005302-51-1
M. Wt: 344.85
InChI Key: GUDGXWAGQRRCSH-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide is a synthetic small molecule characterized by a tetrahydroquinoline core modified with a methanesulfonyl group at position 1 and a chloro-dimethylpropanamide substituent at position 5. Its structure combines a bicyclic heterocycle (tetrahydroquinoline) with sulfonamide and propanamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-15(2,10-16)14(19)17-12-7-6-11-5-4-8-18(13(11)9-12)22(3,20)21/h6-7,9H,4-5,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDGXWAGQRRCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methanesulfonyl group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the final amide: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a table summarizing analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Potential Applications Reference
3-Chloro-N-(1-methanesulfonyl-1,2,3,4-THQ-7-yl)-2,2-dimethylpropanamide Tetrahydroquinoline 1-methanesulfonyl, 7-(chloro-dimethylpropanamide) Kinase inhibition, enzyme modulation Not explicitly stated in evidence
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Compound e, ) Propanamine Naphthalen-1-yloxy, thiophen-3-yl Receptor antagonism, impurity profiling
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b, ) Naphthol-propanamine hybrid Thiophen-2-yl, methylamino Pharmaceutical impurity control
1-Fluoronaphthalene (Compound f, ) Naphthalene Fluorine substitution at position 1 Solvent or intermediate in synthesis

Key Observations:

Structural Complexity : The target compound exhibits greater structural complexity compared to simpler analogs like 1-fluoronaphthalene , which lacks functional groups for targeted interactions .

Bioactivity Potential: The methanesulfonyl and propanamide groups in the target compound may enhance binding to enzymatic active sites, unlike Compound e (), which lacks a sulfonamide moiety .

Research Findings and Methodological Insights

Crystallographic and Analytical Tools

  • SHELX Suite: Used for small-molecule crystallography, including refinement (SHELXL) and structure solution (SHELXD), which could aid in resolving the stereochemistry of the tetrahydroquinoline core .
  • WinGX and ORTEP-3 : Graphical tools for visualizing molecular geometry and thermal ellipsoids, critical for validating the chloro-dimethylpropanamide substituent’s conformation .

Impurity Profiling ( Relevance)

Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the importance of rigorous impurity control in drug development. While structurally distinct from the target compound, their analytical methods (e.g., HPLC, NMR) are transferable for purity assessment .

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